Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Scientific Research Applications
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to cell biology and biochemistry.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular function .
Pharmacokinetics
It is known to be soluble in dmso, ethanol, methanal, and water, which suggests it could have good bioavailability .
Result of Action
The molecular and cellular effects of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride’s action are currently unknown due to the lack of research on this compound .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.
Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the 6-amino group.
Methoxylation: Using methanol and a base catalyst, the 5-methoxy group is introduced.
Esterification: The final step involves reacting the intermediate with ethyl acetate to introduce the 2-carboxylate group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential toxicity of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 6-amino-4-substitutedalkyl-1H-indole-2-carboxylate
- 6-amino-5-methoxyindole-2-carboxylic acid ethyl ester
Uniqueness: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the indole ring. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUHNTFVOQPEOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696697 |
Source
|
Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189986-62-6 |
Source
|
Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.